

# A Comprehensive Technical Guide to (S)-1-(2-Bromophenyl)ethanamine Hydrochloride

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## Compound of Interest

Compound Name: (S)-1-(2-Bromophenyl)ethanamine hydrochloride

Cat. No.: B591938

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## Abstract

(S)-1-(2-Bromophenyl)ethanamine and its hydrochloride salt are chiral building blocks of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of this compound, including its chemical identity, synthesis, chiral resolution, and potential applications. The information is curated to support professionals in medicinal chemistry, process development, and pharmacological research.

## Chemical Identity and Properties

While a specific CAS number for **(S)-1-(2-Bromophenyl)ethanamine hydrochloride** is not consistently reported in major chemical databases, the relevant CAS numbers for the free base and its enantiomer are provided below. It is common practice in chemical synthesis and supply to handle the stable hydrochloride salt, which is typically generated in the final step of the synthesis.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	(S)-1-(2-Bromophenyl)ethanamine hydrochloride
Racemic Free Base	1-(2-Bromophenyl)ethanamine
CAS Number (Racemic)	113899-55-1
(R)-Enantiomer	(R)-1-(2-Bromophenyl)ethanamine
CAS Number ((R)-Enantiomer)	113974-24-6[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BrCIN
Molecular Weight	236.54 g/mol

Table 2: Physicochemical Properties (Predicted)

Property	Value
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, methanol, and ethanol
Melting Point	Not available
Boiling Point	Not available

## Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-1-(2-Bromophenyl)ethanamine typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution.

### Synthesis of Racemic 1-(2-Bromophenyl)ethanamine

The racemic amine can be synthesized from 2-bromoacetophenone. A common method is reductive amination.

Experimental Protocol: Reductive Amination of 2-Bromoacetophenone

- Reaction Setup: To a solution of 2-bromoacetophenone in a suitable solvent (e.g., methanol, ethanol), add an ammonium salt (e.g., ammonium acetate) or a source of ammonia.
- Reduction: Introduce a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ) or sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), portion-wise at a controlled temperature (e.g., 0-25 °C).
- Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Synthesis of Racemic 1-(2-Bromophenyl)ethanamine.

## Chiral Resolution

The separation of the racemic mixture into its individual enantiomers can be achieved through diastereomeric salt formation using a chiral resolving agent. Tartaric acid is a commonly used and effective resolving agent for chiral amines.<sup>[4][5][6]</sup>

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

- Salt Formation: Dissolve the racemic 1-(2-Bromophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol). Add a solution of a half-molar equivalent of (+)-tartaric acid in the same solvent.
- Crystallization: Allow the solution to stir at room temperature or cool to induce crystallization of the less soluble diastereomeric salt, which will be enriched in one of the enantiomers.
- Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
- Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amine.
- Extraction and Conversion to Hydrochloride Salt: Extract the enantiomerically enriched amine with an organic solvent. Wash, dry, and concentrate the organic phase. To obtain the

hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.

- Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

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## References

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